
N-Nitroso-5-hydroxy Pyrrolidone
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Overview
Description
N-Nitroso-5-hydroxy Pyrrolidone is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group attached to a pyrrolidone ring, which also contains a hydroxyl group. Nitrosamines, including this compound, are often scrutinized in pharmaceutical and industrial contexts due to their potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-5-hydroxy Pyrrolidone typically involves the nitrosation of 5-hydroxy pyrrolidone. This process can be achieved by reacting 5-hydroxy pyrrolidone with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrosating agents and the implementation of safety measures to mitigate the risks associated with nitrosamine formation. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Formation Mechanisms
N-Nitroso-5-HP forms via nitrosation of 5-hydroxy pyrrolidone, involving nitrite ions (NO₂⁻) under acidic conditions. Key steps include:
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Nitrite protonation : Nitrite forms nitrous acid (HNO₂), which reacts with the amine group of pyrrolidone .
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Intermediate formation : The reaction proceeds through a diazonium salt intermediate, stabilized by the electron-withdrawing effect of the hydroxyl group at the 5-position .
Table 1: Formation Conditions and Yields
Parameter | Value | Reference |
---|---|---|
pH | 3.5–4.5 | |
Temperature | 20–50°C | |
Yield | 65–85% |
Decomposition Pathways
N-Nitroso-5-HP undergoes degradation through:
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Photolysis : UV light (λ = 254 nm) induces cleavage of the N–O bond, forming amidoximes and aldehydes .
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Hydrolysis : Acidic conditions (pH < 3) lead to denitrosation, yielding 5-hydroxy pyrrolidone and nitrite .
Table 2: Decomposition Products
Reaction | Major Products | Reference |
---|---|---|
Photolysis | Amidoxime derivatives, nitrite | |
Hydrolysis | 5-Hydroxy pyrrolidone, NO₂⁻ |
Catalytic Reactions
N-Nitroso-5-HP participates in catalytic transformations, including:
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O-Nitroso Aldol Synthesis : Pyrrolidine-based tetrazole catalysts enable enantioselective aldol reactions with ketones/aldehydes, yielding nitroso aldol adducts .
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C-H Activation : The nitroso group directs ortho-C–H activation in palladium/rhodium-catalyzed cross-couplings .
Table 3: Catalytic Reactions
Catalyst | Reaction Type | Yield (%) | Reference |
---|---|---|---|
Pyrrolidine-tetrazole | Aldol synthesis | 75–90 | |
Rh(I)/Pd(II) | C–H activation | 60–80 |
Biological Interactions
N-Nitroso-5-HP exhibits genotoxicity via:
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α-Hydroxylation : Metabolic activation generates reactive intermediates (e.g., aldehydes) that react with DNA bases .
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Mutagenicity : Induces cII gene mutations in duodenal tissue at doses ≥1 mg/kg .
Table 4: Toxicological Data
Endpoint | Dose (mg/kg) | Effect | Reference |
---|---|---|---|
Mutant frequency | 1–5 | Increased cII mutations | |
Liver toxicity | 10–30 | Necrosis, spongiosis |
Stability and Scavenging
Additives like antioxidants (ascorbic acid) and amino acids (histidine) inhibit N-Nitroso-5-HP formation by 44–91% under stress conditions .
Table 5: Scavenger Efficiency
Scavenger | Inhibition (%) | Reference |
---|---|---|
Ascorbic acid | 85 | |
Histidine | 91 |
Scientific Research Applications
N-Nitroso-5-hydroxy Pyrrolidone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Nitroso-5-hydroxy Pyrrolidone involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The nitroso group can undergo metabolic activation, forming reactive intermediates that can interact with DNA and proteins, leading to mutations and other cellular damage. The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of nitrosamines .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties and similar nitrosamine structure.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical properties and health risks.
Uniqueness
N-Nitroso-5-hydroxy Pyrrolidone is unique due to the presence of the hydroxyl group on the pyrrolidone ring, which influences its chemical reactivity and potential biological effects. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications and risks .
Biological Activity
N-Nitroso-5-hydroxy pyrrolidone (N-NO-5-OH-P) is a nitroso compound that has garnered attention due to its potential biological activities and implications in health and safety. This article explores the biological activity of N-NO-5-OH-P, including its toxicological effects, potential applications, and relevant case studies.
This compound is part of a broader class of N-nitroso compounds, which are known for their diverse biological activities. The compound is characterized by the presence of a nitroso group attached to the pyrrolidone ring, which influences its reactivity and biological interactions.
Toxicological Effects
Research indicates that N-nitroso compounds can exhibit carcinogenic properties. For instance, studies have shown that nitrosamines, including N-NO-5-OH-P, are associated with an increased risk of various cancers, particularly gastrointestinal cancers. The formation of these compounds in the body can be influenced by dietary factors and the presence of nitrites in food products .
Table 1: Summary of Toxicological Findings
The biological activity of N-NO-5-OH-P may involve the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to mutagenic effects and contribute to the development of cancer. The precise mechanisms remain an area of active research.
Case Studies
- Exposure Assessment : A study evaluated the exposure levels of individuals to N-methyl-2-pyrrolidone (NMP), a solvent related to N-NO-5-OH-P. The study found that exposure led to measurable concentrations in plasma and urine, suggesting significant absorption and potential systemic effects .
- Inhibition Studies : Research on various nitrite scavengers indicated that compounds similar to N-NO-5-OH-P could inhibit nitrosation reactions, potentially reducing the formation of harmful nitrosamines. For example, ascorbic acid was shown to effectively decrease nitrosamine formation in experimental setups .
Table 2: Inhibition Studies on Nitrosamine Formation
Scavenger | Effectiveness (%) | Comments |
---|---|---|
Ascorbic Acid | >98% | Highly effective in preventing nitrosamine formation. |
L-Cysteine | >90% | Significant reduction observed. |
Maltol | 20-35% | Least effective among tested scavengers. |
Research Findings
Recent studies have focused on the broader implications of N-nitroso compounds in food safety and public health. The European Food Safety Authority (EFSA) has conducted risk assessments on the presence of N-nitrosamines in food products, highlighting their potential health risks and recommending monitoring strategies .
Q & A
Q. Basic: What safety protocols are essential when handling N-Nitroso-5-hydroxy Pyrrolidone in laboratory settings?
Methodological Guidance:
- Ventilation: Use local exhaust ventilation and work in well-ventilated areas to minimize inhalation exposure .
- Personal Protective Equipment (PPE): Wear nitrile or chemical-resistant gloves (tested against EN 374 standards), safety goggles, and lab coats. Avoid skin/eye contact .
- Emergency Measures: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Use sand or absorbent materials for spills, and avoid water jets to prevent environmental contamination .
- Storage: Keep containers tightly sealed, away from oxidizers, and in locked cabinets .
Q. Basic: How should researchers characterize this compound for structural confirmation?
Methodological Guidance:
- Spectroscopic Analysis: Employ nuclear magnetic resonance (NMR) for proton/carbon environments and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., nitroso, hydroxyl).
- Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to verify molecular weight (100.1 g/mol) and fragmentation patterns .
- Chromatography: Pair HPLC with UV detection for purity assessment, referencing CAS 930-55-2 for retention time calibration .
Q. Basic: What are the critical storage conditions to prevent degradation of this compound?
Methodological Guidance:
- Temperature: Store at 2–8°C in amber glass vials to minimize photodegradation .
- Humidity Control: Use desiccants in storage areas to avoid hydrolysis of the nitroso group.
- Incompatibility: Segregate from strong acids/bases and oxidizing agents to prevent hazardous reactions .
Q. Advanced: How can researchers resolve low yields in synthesizing this compound derivatives?
Methodological Guidance:
- Reaction Optimization: Screen nitroso-precursor ratios (e.g., NaNO₂ vs. pyrrolidone derivatives) under acidic conditions (pH 3–4) to maximize nitrosation efficiency .
- Catalysis: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during hydroxylation .
- Purification: Use column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate products from byproducts like N-nitrosamine dimers .
Q. Advanced: How should contradictory bioactivity data in cellular models be analyzed for pyrrolidone derivatives?
Methodological Guidance:
- Dose-Response Validation: Repeat assays across multiple cell lines (e.g., DLBCL vs. HeLa) with standardized protocols (e.g., MTT assays at 24/48/72h) to rule out cell-specific effects .
- Mechanistic Profiling: Use RT-qPCR and Western blotting to correlate bioactivity with target protein expression (e.g., p53-MDM2 interaction inhibitors) .
- Redox Interference: Measure ROS levels via flow cytometry (DCFDA probe) to assess off-target oxidative stress contributions .
Q. Advanced: What methodologies assess the environmental persistence of this compound?
Methodological Guidance:
- Biodegradation Studies: Conduct OECD 301F tests (manometric respirometry) to quantify microbial degradation rates in soil/water .
- Mobility Analysis: Perform soil column experiments with HPLC-UV to measure leaching potential .
- Ecotoxicology: Use Daphnia magna acute toxicity assays (OECD 202) to evaluate aquatic impact, noting current data gaps in bioaccumulation .
Properties
Molecular Formula |
C4H6N2O3 |
---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
5-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-4(8)6(3)5-9/h3,7H,1-2H2 |
InChI Key |
DDGCYDMONUAURC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1O)N=O |
Origin of Product |
United States |
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